

N-ethyl-2,2-dimethylpropanamide CAS number and IUPAC name

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Compound of Interest

Compound Name: *N-ethyl-2,2-dimethylpropanamide*

Cat. No.: B3378496

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An In-depth Technical Guide to **N-ethyl-2,2-dimethylpropanamide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-ethyl-2,2-dimethylpropanamide**, including its chemical identifiers, physicochemical properties, and a plausible synthetic route. Due to the limited availability of published data on this specific compound, this guide also presents a generalized experimental workflow for the characterization of novel chemical entities, which is relevant for the target audience of researchers and drug development professionals.

Chemical Identification

The fundamental identifiers for **N-ethyl-2,2-dimethylpropanamide** are crucial for its accurate documentation and procurement.

Identifier	Value
IUPAC Name	N-ethyl-2,2-dimethylpropanamide[1]
CAS Number	14278-29-6[1]
Molecular Formula	C7H15NO[1]
SMILES	CCNC(=O)C(C)(C)C[1]
InChIKey	ICMYVGUJSCZEMG-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the computed and experimental physicochemical properties of **N-ethyl-2,2-dimethylpropanamide** is provided below. These properties are essential for predicting its behavior in various experimental and biological systems.

Property	Value	Source
Molecular Weight	129.20 g/mol	PubChem (Computed)[1]
XLogP3	1.3	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	1	PubChem (Computed)[1]
Rotatable Bond Count	2	PubChem (Computed)[1]
Exact Mass	129.115364102 Da	PubChem (Computed)[1]
Polar Surface Area	29.1 Å ²	PubChem (Computed)[1]
Kovats Retention Index (Standard non-polar)	1077, 1000	NIST Mass Spectrometry Data Center[1]

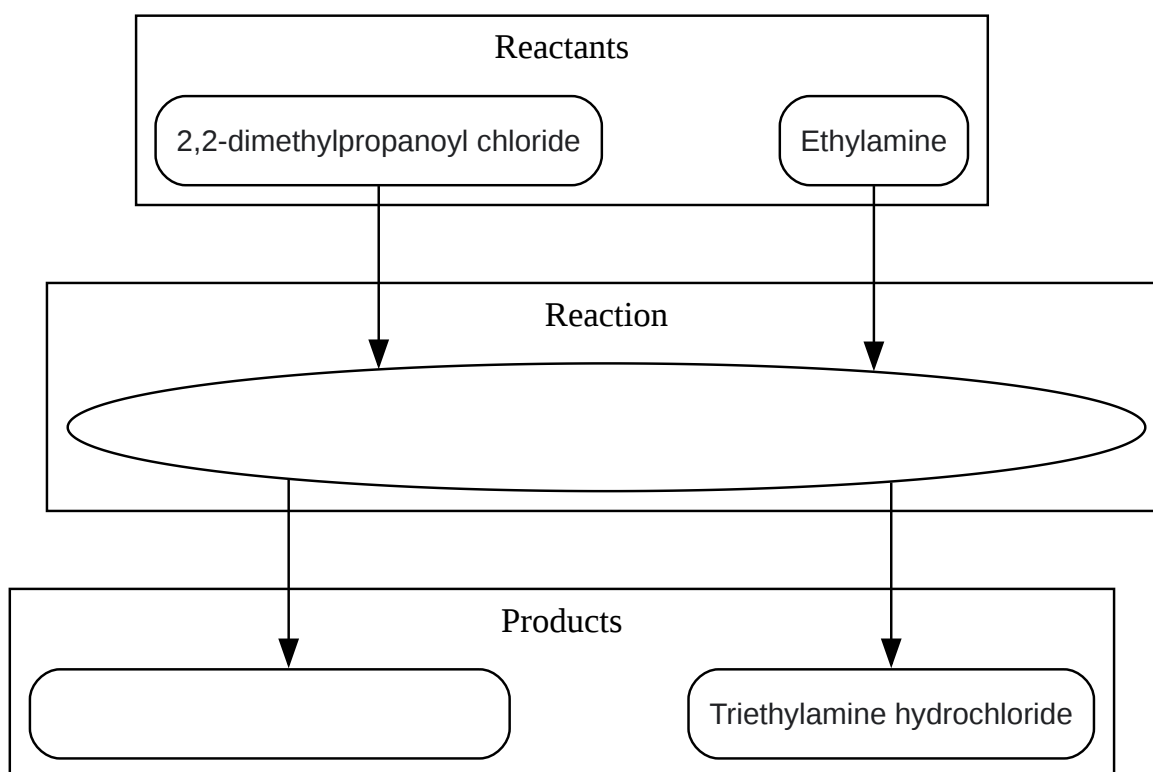
Synthesis and Characterization

While specific experimental protocols for the synthesis of **N-ethyl-2,2-dimethylpropanamide** are not readily available in the cited literature, a logical synthetic approach can be proposed

based on standard amide bond formation reactions.

Proposed Synthetic Pathway

A common method for synthesizing amides is the reaction of a carboxylic acid chloride with an amine. In this case, **N-ethyl-2,2-dimethylpropanamide** can be synthesized by the reaction of 2,2-dimethylpropanoyl chloride with ethylamine.



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Caption: Proposed synthesis of **N-ethyl-2,2-dimethylpropanamide**.

Experimental Protocol: A General Approach

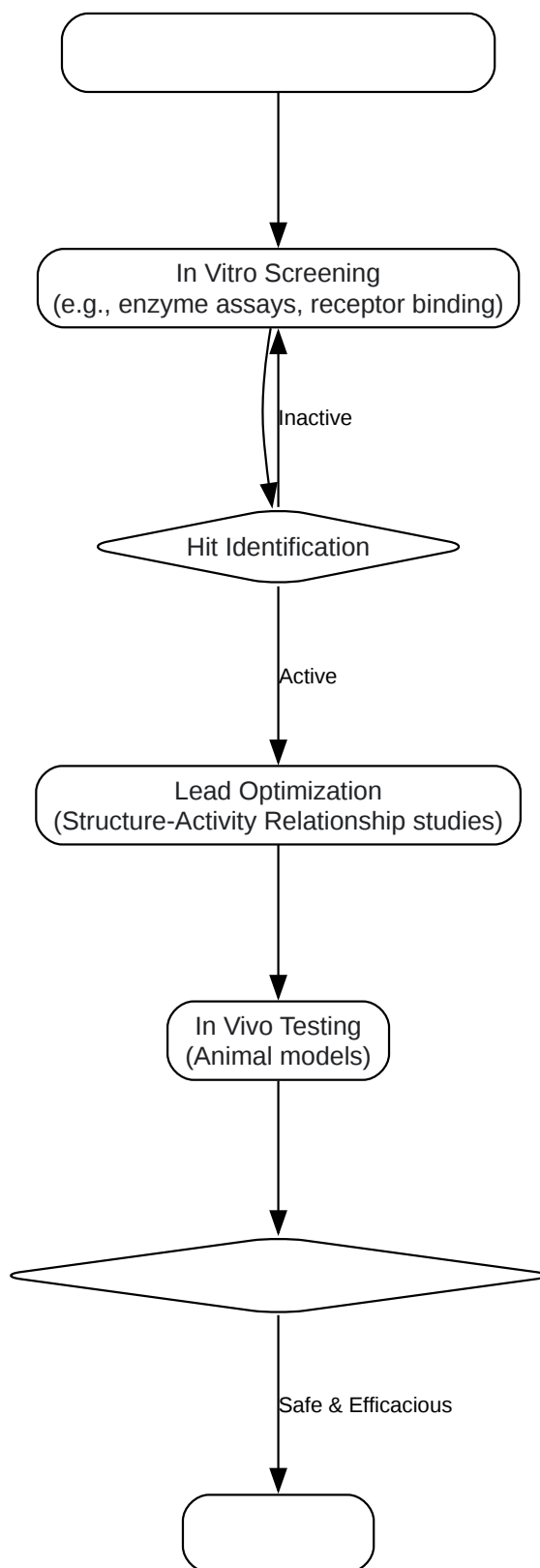
The following is a generalized experimental protocol for the synthesis of **N-ethyl-2,2-dimethylpropanamide** based on the synthesis of a structurally similar compound, N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide[2].

- **Reaction Setup:** Dissolve ethylamine in a dry solvent such as dichloromethane and cool the solution to 0°C in an ice bath.
- **Addition of Reagents:** Slowly add 2,2-dimethylpropanoyl chloride to the cooled solution. Subsequently, add a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, wash the mixture with an aqueous solution, such as 10% sodium bicarbonate, to remove any unreacted acid chloride and the hydrochloride salt.
- **Isolation and Purification:** Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude product. The crude product can then be purified by column chromatography.
- **Characterization:** Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological and Pharmacological Profile

There is a notable lack of publicly available data on the specific biological activity, mechanism of action, or pharmacological applications of **N-ethyl-2,2-dimethylpropanamide**. However, the amide functional group is a common feature in many biologically active molecules, exhibiting a wide range of activities^[2].

For a novel compound like **N-ethyl-2,2-dimethylpropanamide**, a typical drug discovery and development workflow would be initiated to explore its potential biological activities.



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References

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- 2. N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
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